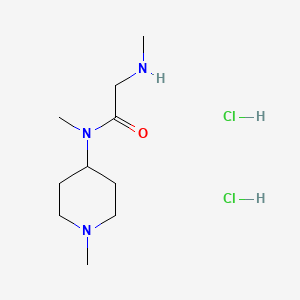![molecular formula C7H13NO B1420273 octahydrocyclopenta[b]morpholine CAS No. 1018639-83-2](/img/structure/B1420273.png)
octahydrocyclopenta[b]morpholine
Vue d'ensemble
Description
Octahydrocyclopenta[b]morpholine: is a heterocyclic organic compound with the molecular formula C7H13NO. It is a saturated bicyclic amine featuring a fused ring system that includes a cyclopentane ring and a morpholine ring. This compound is of interest in various scientific and industrial applications due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Reduction of Morpholine Derivatives: One common synthetic route involves the reduction of morpholine derivatives using hydrogenation techniques. This process typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under high pressure and temperature conditions.
Ring-Closing Metathesis: Another method involves ring-closing metathesis reactions, where a suitable diene precursor undergoes a metathesis reaction catalyzed by a ruthenium-based catalyst to form the this compound ring system.
Industrial Production Methods: In an industrial setting, the compound is often synthesized through large-scale hydrogenation reactions. These reactions are conducted in specialized reactors designed to handle high pressures and temperatures, ensuring efficient conversion of the starting materials to the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into more reduced forms, often involving the addition of hydrogen atoms.
Substitution: Substitution reactions can occur at the nitrogen atom, leading to the formation of different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (e.g., Pd/C) is typically used for reduction reactions.
Substitution: Various alkyl halides and amines can be used as reagents for substitution reactions.
Major Products Formed:
Oxidation Products: Aldehydes, ketones, and carboxylic acids.
Reduction Products: Reduced amines and alcohols.
Substitution Products: Alkylated amines and other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Octahydrocyclopenta[b]morpholine is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential pharmaceutical applications. Biology: The compound has been studied for its biological activity, including its potential as a ligand for various receptors and enzymes. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
Biochemical Pathways
The biochemical pathways affected by Octahydrocyclopenta[b]morpholine are currently unknown . Understanding these pathways and their downstream effects would provide valuable insights into the compound’s potential therapeutic uses.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how such factors influence this compound is currently lacking .
Comparaison Avec Des Composés Similaires
Morpholine: A simpler cyclic amine with similar biological and chemical properties.
Pyrrolidine: Another five-membered ring amine, often used in similar applications.
Piperidine: A six-membered ring amine with comparable reactivity and uses.
Uniqueness: Octahydrocyclopenta[b]morpholine is unique due to its fused ring structure, which imparts distinct chemical and physical properties compared to its simpler counterparts
Propriétés
IUPAC Name |
2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-6-7(3-1)9-5-4-8-6/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHPPCBSLJVBQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)OCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-dichloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1420191.png)
![[2-(4-Chlorophenyl)indolizin-3-yl]methanamine](/img/structure/B1420193.png)
![6-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1420195.png)


![2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B1420199.png)
![2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B1420200.png)


![1-[2-Oxo-2-(piperazin-1-yl)ethyl]pyrrolidine-2,5-dione hydrochloride](/img/structure/B1420205.png)


![[2-(Cyclohexylamino)ethyl]dimethylamine dihydrochloride](/img/structure/B1420211.png)

